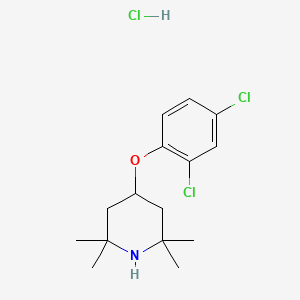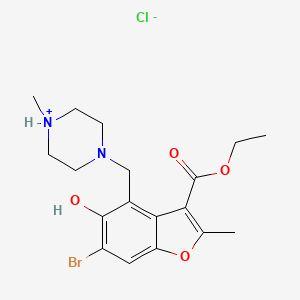
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Vorbereitungsmethoden
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Reaction with Aromatic Aldehydes: This involves the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions.
Industrial Production: Industrial methods may include catalytic redox cycling using Ce(IV)/Ce(III) and H₂O₂, or other oxidative conditions.
Analyse Chemischer Reaktionen
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenated benzimidazoles can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Major Products: These reactions can yield various substituted benzimidazole derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzimidazole derivatives, including 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, have numerous applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzimidazole derivatives involves their interaction with biological targets such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways . The specific molecular targets and pathways depend on the particular benzimidazole derivative and its substituents .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives:
Similar Compounds: 4,6-dibromo-2-mercaptobenzimidazole, 4,6-dichloro-2-mercaptobenzimidazole.
Eigenschaften
CAS-Nummer |
89427-18-9 |
|---|---|
Molekularformel |
C9H5Cl2F3N2O |
Molekulargewicht |
285.05 g/mol |
IUPAC-Name |
4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5Cl2F3N2O/c1-17-7-3(10)2-4-6(5(7)11)16-8(15-4)9(12,13)14/h2H,1H3,(H,15,16) |
InChI-Schlüssel |
YOGWZFUBEGNQLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1Cl)N=C(N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



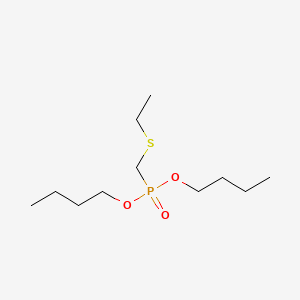
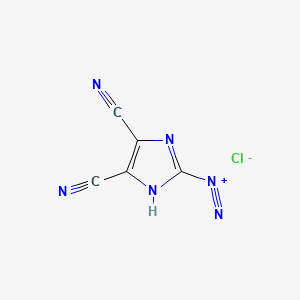
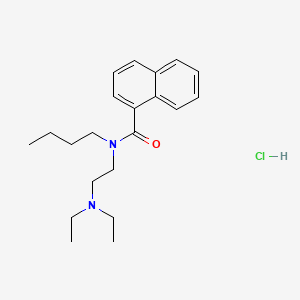
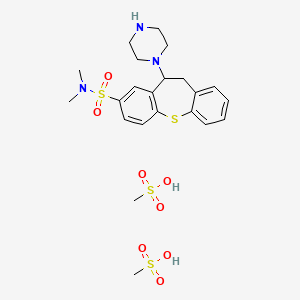


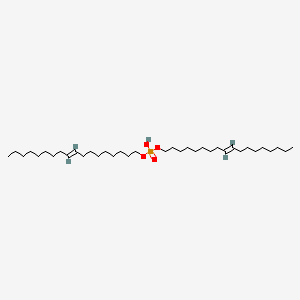
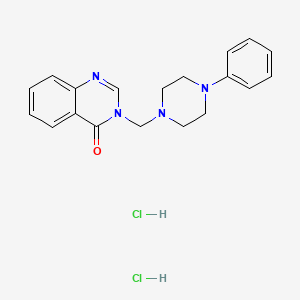


![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
